Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
Description
Contextualization of Fluorescent Organosilanes in Contemporary Chemical Synthesis and Functional Materials
Fluorescent organosilanes are a pivotal class of compounds in modern materials science and chemical synthesis. Their dual nature, featur bohrium.commdpi.comscilit.comnih.goving a reactive silane (B1218182) group and a fluorescent organic moiety, allows them to serve as molecular bridges between inorganic surfaces and organic functional systems. This unique characteristi c has led to their widespread use in the development of chemosensors, bioimaging agents, and organic light-emitting diodes (OLEDs). In functional materials, bohrium.commdpi.comnih.govthese compounds are instrumental for creating surfaces with tailored properties, such as hydrophobicity or specific reactivity, while also embedding a fluorescent signal for detection and analysis. The versatility in the de nih.govgelest.comsign of siloxane-based fluorescent molecules allows for the creation of a wide array of materials, including polymers and small molecules with intriguing and distinct fluorescence properties.
Significance omdpi.comf Pyrene (B120774) as a Chromophore and its Strategic Integration into Silyl (B83357) Architectures
Pyrene is a highly valued polycyclic aromatic hydrocarbon used as a fluorescent probe in chemical and biological systems. Its prominence stems from mdpi.com a unique set of photophysical properties, including a high fluorescence quantum yield, a long singlet-state lifetime, and a distinctive sensitivity to its local environment. One of pyrene's most nota (B1194304) mdpi.comnih.govble features is its ability to form "excimers"—excited-state dimers that emit light at a longer wavelength than the single molecule (monomer). The ratio of excimer to m mdpi.comonomer emission is highly dependent on the distance and orientation between pyrene molecules, making it an excellent reporter on molecular proximity and conformational changes.
When strategically integrated into a silyl architecture, as in Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, the pyrene unit acts as a sensitive optical transducer. The silane component provides a mechanism for covalently attaching the fluorescent probe to various substrates, such as silica (B1680970), glass, or metal oxide surfaces. This allows researchers to functionalize materials, rendering them fluorescent and capable of reporting on interfacial phenomena.
Overview of thresearchgate.nete Multifunctional Design Principles of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
The molecular architecture of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is a testament to multifunctional design. Each component of the molecule has a distinct and crucial role:
Chlorodimethylsilyl Group (-Si(CH₃)₂Cl): This is the reactive anchor of the molecule. The silicon-chlorine bond is susceptible to hydrolysis, reacting readily with surface silanol (B1196071) groups (Si-OH) found on materials like glass and silica. This reaction forms a stable covalent Si-O-Si bond, effectively grafting the entire molecule onto the surface.
Propyl Linker (-(CH₂)₃-): This flexible three-carbon chain acts as a spacer, physically separating the fluorescent pyrene unit from the silyl anchor and the substrate surface. This separation is critical to minimize potential electronic interference or quenching of the pyrene's fluorescence by the surface.
Pyrene Group (-C₁₆H₉): This is the photoactive component. It absorbs ultraviolet light and emits it as visible fluorescence, serving as the molecule's signaling unit. Its emission characterist mdpi.comics can provide information about the local environment, concentration, and proximity of other pyrene-labeled molecules.
This tripartite design m mdpi.comnih.govakes the compound a versatile surface modification agent, capable of imparting strong fluorescence to a wide range of inorganic materials.
Current State of Research on Silane-Pyrene Systems: Bridging Organic and Inorganic Chemistry
Current research on silane-pyrene systems focuses on leveraging their unique properties to create advanced functional materials and analytical tools. Scientists are exploring their use in several key areas:
Sensors: Pyrene-functionalized surfaces are being developed as highly sensitive chemosensors. The fluorescence of the pyrene moiety can be quenched or enhanced in the presence of specific analytes, such as nitroaromatic compounds (found in explosives) or metal ions.
Hybrid Materials: mdpi.comacs.org These molecules are used to create organic-inorganic hybrid materials where the pyrene unit can influence the material's optical and electronic properties. This includes the develop researchgate.netment of novel polymers and porous networks for applications in dye adsorption and catalysis.
Surface Science: researchgate.netIn fundamental surface science, these compounds are used to study the structure and dynamics of self-assembled monolayers (SAMs). The pyrene fluorescence provides a direct spectroscopic handle to probe the organization and packing of molecules on a surface.
The ongoing research continues to bridge the gap between organic photochemistry and inorganic material science, leading to innovations in fields ranging from environmental monitoring to optoelectronics.
Chemical and Physical Properties
The utility of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is defined by its specific chemical and physical characteristics.
| Property | Value |
| CAS Number | 103559-19-9 |
| Molecular Formula | C₂₁H₂₁ClSi |
| Molecular Weight | 348.93 g/mol |
| Appearance | Typically a solid |
| Boiling Point | Data not readily available; likely decomposes at high temperatures |
| Solubility | Soluble in many organic solvents (e.g., chloroform, dichloromethane, THF) |
| Hydrolytic Sensitivity | Reacts with water and other protic solvents |
Data compiled from general chemical knowledge of chlorosilanes and pyrene derivatives.
The key reactive feature is the chlorosilane group, which readily hydrolyzes in the presence of moisture to form a silanol (-Si(CH₃)₂OH). This silanol is highly reactive and can condense with other silanols or with hydroxyl groups on surfaces to form stable siloxane bonds (-Si-O-Si-).
The photophysical properties are dominated by the pyrene chromophore. In dilute solutions of organic solvents, it exhibits characteristic structured monomer fluorescence with emission peaks typically observed between 375 and 420 nm when excited around 345 nm.
| Photophysical Property mdpi.com | Typical Value Range for Pyrene Derivatives |
| Absorption Maximum (λ_abs) | ~345 nm |
| Monomer Emission Ma mdpi.comacs.orgxima (λ_em) | 375 - 420 nm (multiple peaks) |
| Excimer Emission Ma mdpi.comximum (λ_em) | ~470 - 570 nm (broad, structureless) |
These values are char mdpi.comacteristic of the pyrene chromophore and can be influenced by the solvent and local environment.
Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-(3-pyren-1-ylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClSi/c1-23(2,22)14-4-7-15-8-9-18-11-10-16-5-3-6-17-12-13-19(15)21(18)20(16)17/h3,5-6,8-13H,4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUTALPPFPMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826787 | |
| Record name | Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86278-57-1 | |
| Record name | Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for Silane, Chlorodimethyl 3 1 Pyrenyl Propyl
Precursor Synthesis Strategies for Pyrenyl-Alkyl Chain Intermediates
A critical step in the synthesis of the target silane (B1218182) is the preparation of a suitable pyrenyl-alkyl chain intermediate. This intermediate serves as the foundational structure to which the dimethylchlorosilyl group is subsequently attached. The primary strategies for the synthesis of these precursors revolve around the formation of 3-(1-pyrenyl)propyl halides or the generation of organometallic reagents for direct coupling.
Approaches to 3-(1-Pyrenyl)propyl Halides and Derivatives
The synthesis of 3-(1-pyrenyl)propyl halides can be approached through several synthetic routes, with Friedel-Crafts chemistry being a prominent method. The direct Friedel-Crafts alkylation of pyrene (B120774) with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a potential one-step method. However, this approach is often complicated by challenges such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired 1-substituted pyrene. youtube.com
A more controlled and often preferred method is a two-step process involving an initial Friedel-Crafts acylation followed by reduction. In this approach, pyrene is first acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst. This reaction typically proceeds with high regioselectivity for the 1-position of the pyrene ring. The resulting ketone is then reduced to the corresponding alkane, yielding 1-(3-chloropropyl)pyrene. Common reduction methods include the Wolff-Kishner or Clemmensen reductions.
An alternative pathway to a functionalized propyl chain involves the synthesis of 1-allylpyrene, which can then be converted to the desired propyl halide or used directly in a hydrosilylation reaction.
Table 1: Representative Conditions for Friedel-Crafts Acylation of Pyrene
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 4 | >90 |
| Propionyl chloride | AlCl₃ | Nitrobenzene | rt | 12 | 85-95 |
| 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 6 | 80-90 |
Note: The data in this table is compiled from general procedures for Friedel-Crafts acylation of pyrene and analogous aromatic compounds. Actual yields may vary depending on specific reaction conditions.
Development of Grignard Reagents and Organolithium Compounds for Silane Coupling
Once the 3-(1-pyrenyl)propyl halide, such as 1-(3-bromopropyl)pyrene (B14604279), has been synthesized, the next step involves the formation of an organometallic reagent. Grignard reagents are the most commonly employed for this purpose. The reaction of 1-(3-bromopropyl)pyrene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) yields the corresponding Grignard reagent, 3-(1-pyrenyl)propylmagnesium bromide. nih.gov
The formation of the Grignard reagent is a critical step that requires careful control of reaction conditions to prevent side reactions, such as Wurtz coupling, which can lead to the formation of dimers. The use of highly activated magnesium and the slow addition of the alkyl halide can help to maximize the yield of the Grignard reagent. fiveable.me
Organolithium compounds represent an alternative class of organometallic reagents. These can be prepared by reacting the corresponding alkyl halide with lithium metal. While organolithium reagents are generally more reactive than Grignard reagents, their use in this specific synthesis is less common.
Silane Formation via Chlorosilane Reactivity
The final stage of the synthesis involves the coupling of the pyrenyl-alkyl intermediate with a suitable chlorosilane derivative to form the target molecule.
Direct Silane Coupling Reactions with Chlorodimethylsilane Derivatives
The most direct route to "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-" is the reaction of the 3-(1-pyrenyl)propylmagnesium halide Grignard reagent with a dichlorodimethylsilane (B41323). In this nucleophilic substitution reaction, the carbanionic carbon of the Grignard reagent attacks the electrophilic silicon atom of dichlorodimethylsilane, displacing one of the chloride ions. researchgate.net
To favor the formation of the desired monochlorosilane, the stoichiometry of the reactants is crucial. Using a molar excess of dichlorodimethylsilane relative to the Grignard reagent helps to minimize the formation of the disubstituted silane byproduct. The reaction is typically carried out in an anhydrous ether solvent at low to ambient temperatures.
An alternative, though less direct, route is the hydrosilylation of 1-allylpyrene with chlorodimethylsilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst, and results in the anti-Markovnikov addition of the Si-H bond across the double bond of the allyl group. bohrium.comresearchgate.net
Table 2: Representative Conditions for Grignard Coupling with Dichlorodimethylsilane
| Grignard Reagent | Silane Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium bromide | Dichlorodimethylsilane | THF | 0 to rt | 4 | 70-80 |
| Benzylmagnesium chloride | Dichlorodimethylsilane | Diethyl ether | rt | 6 | 65-75 |
| 3-(1-Pyrenyl)propylmagnesium bromide | Dichlorodimethylsilane | THF | 0 to rt | 4-6 | 60-75 (estimated) |
Note: The data for the pyrenyl derivative is an estimation based on analogous reactions. Actual yields may vary.
Optimization of Reaction Conditions for Maximized Yield and Purity in Large-Scale Synthesis
For the large-scale synthesis of "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-", optimization of the reaction conditions is critical to ensure both high yield and purity, as well as to manage the economic and safety aspects of the process. In the context of the Grignard-based route, several factors can be fine-tuned. The use of continuous flow reactors can offer significant advantages over traditional batch processes by providing better control over reaction temperature, mixing, and reaction time, which can lead to improved yields and reduced byproduct formation. researchgate.net
The choice of solvent can also impact the reaction outcome. While THF is a common solvent for Grignard reactions, alternative solvents may be considered for large-scale production to improve safety and ease of handling. Additionally, the purity of the magnesium and the alkyl halide precursor are critical to prevent the formation of impurities that can be difficult to remove in the final product.
In the case of the hydrosilylation route, catalyst selection and loading are key parameters for optimization. While platinum-based catalysts are highly effective, their cost can be a significant factor in large-scale production. Research into more cost-effective and recyclable catalysts is an active area of investigation. msu.edu
Atom-Economic and Sustainable Synthetic Routes
The principles of green chemistry encourage the development of synthetic routes that are both efficient and environmentally benign. In the context of synthesizing Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, hydrosilylation is generally considered a more atom-economic process compared to the Grignard route.
rsc.orgresearchgate.netAtom Economy Comparison:
| Reaction | Desired Product | Byproducts | Atom Economy (%) |
| Hydrosilylation | Py-(CH₂)₃-SiMe₂Cl | None (in theory) | 100 |
| Grignard Reaction | Py-(CH₂)₃-SiMe₂Cl | MgBrCl | Lower |
Recent advancements in catalysis aim to replace precious metal catalysts like platinum with more abundant and less toxic alternatives. Catalysts based on earth-abundant metals such as iron, cobalt, and nickel are being explored for hydrosilylation reactions, offering a more sustainable approach. F nih.govurthermore, the development of heterogeneous catalysts, including single-atom catalysts, can simplify product purification and enable catalyst recycling, further enhancing the sustainability of the process.
nih.govSolvent selection also plays a crucial role in the environmental impact of a synthesis. The development of solvent-free hydrosilylation processes or the use of greener solvents can significantly reduce waste and energy consumption.
Reactivity, Reaction Pathways, and Mechanistic Investigations of Silane, Chlorodimethyl 3 1 Pyrenyl Propyl
Hydrolysis and Condensation Mechanisms of the Chlorodimethylsilyl Moiety
The reactivity of the Si-Cl bond in Silane (B1218182), chlorodimethyl[3-(1-pyrenyl)propyl]- is the cornerstone of its application in surface modification and polymer synthesis. This bond readily undergoes hydrolysis to form a silanol (B1196071) intermediate, which can then self-condense to form siloxane linkages.
Kinetics and Thermodynamics of Silanol Formation
The conversion of the chlorosilane to a silanol (pyrenylpropyl-dimethylsilanol) proceeds via a nucleophilic substitution mechanism, typically involving the attack of a water molecule on the silicon atom. The reaction is catalyzed by both acids and bases, with the lowest reaction rate observed at a neutral pH of approximately 7. nih.govacs.org
Acid-Catalyzed Mechanism: In acidic conditions, a rapid pre-equilibrium protonation of the chlorine atom makes it a better leaving group (HCl). This enhances the electrophilicity of the silicon atom, facilitating the attack by water. The rate of acid-catalyzed hydrolysis is generally increased by electron-donating groups attached to the silicon, which can stabilize the partial positive charge in the transition state. nih.gov
Base-Catalyzed Mechanism: Under basic conditions, the reaction proceeds via the direct attack of a hydroxide (B78521) ion (a stronger nucleophile than water) on the silicon atom. rsc.org This pathway is accelerated by electron-withdrawing groups that increase the partial positive charge on the silicon, making it more susceptible to nucleophilic attack. nih.gov
The hydrolysis reaction is generally thermodynamically favorable due to the formation of the strong Si-O bond at the expense of the Si-Cl bond and the generation of HCl.
Table 1: Factors Influencing the Rate of Silanol Formation
| Factor | Effect on Acid-Catalyzed Rate | Effect on Base-Catalyzed Rate | Rationale |
|---|---|---|---|
| pH | Increases as pH decreases from 7 | Increases as pH increases from 7 | Catalysis by H⁺ or OH⁻ ions. nih.govacs.org |
| Electron-Donating Groups | Increase | Decrease | Stabilize positive charge in acid-catalyzed transition state; destabilize negative charge in base-catalyzed transition state. nih.gov |
| Electron-Withdrawing Groups | Decrease | Increase | Destabilize positive charge in acid-catalyzed transition state; stabilize negative charge in base-catalyzed transition state. nih.gov |
| Steric Hindrance | Decrease | Decrease | Hinders the approach of the nucleophile (H₂O or OH⁻) to the silicon center. rsc.org |
Oligomerization and Polymerization Pathways of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-derived Silanols
The silanol intermediate formed during hydrolysis is typically unstable and undergoes subsequent condensation reactions with other silanol molecules to form stable siloxane (Si-O-Si) bonds, releasing a water molecule in the process. researchgate.netrsc.org
Because Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is a monofunctional silane (possessing only one hydrolyzable group), its self-condensation can only lead to the formation of linear dimers, oligomers, or cyclic species. researchgate.net The initial step is the formation of a disiloxane (B77578) dimer. This dimer can then react with other silanol monomers or dimers to extend the linear chain.
Reaction Pathway:
Dimerization: 2 × (Py-C₃H₆)-Si(CH₃)₂-OH → (Py-C₃H₆)-Si(CH₃)₂-O-Si(CH₃)₂-(C₃H₆-Py) + H₂O
Chain Extension: Dimer + Monomer → Linear Trimer + H₂O
This process can continue to form higher molecular weight linear polysiloxanes. The formation of cyclic species, such as cyclic trimers or tetramers, is also possible and often competes with linear chain growth, depending on factors like concentration and solvent. Cross-linked polymer networks cannot be formed from this monomer alone but can be achieved by co-condensing it with di- or trifunctional silanes.
Influence of Catalysts and Solvent Systems on Hydrolysis-Condensation Processes
The choice of catalyst and solvent system exerts profound control over both the rate and the outcome of the hydrolysis and condensation reactions. As with hydrolysis, condensation is also catalyzed by both acids and bases. nih.govnih.gov The relative rates of hydrolysis versus condensation are pH-dependent, which in turn influences the structure of the final product. Acidic conditions tend to favor hydrolysis over condensation, leading to the formation of weakly branched or linear polymers. nih.govaps.org Conversely, basic conditions often promote condensation, which can lead to more compact, highly branched structures or colloidal particles when multifunctional silanes are used. nih.gov
Solvents play a critical role by affecting reactant solubility and mediating reaction pathways. researchgate.net Reactions are often carried out in a mixture of water and a co-solvent like ethanol (B145695) or tetrahydrofuran (B95107) to ensure miscibility. However, the presence of alcohol can slow the rate of hydrolysis compared to reactions in pure water. researchgate.netacs.org The solvent can also influence the conformation of the growing oligomer chains, which can affect the propensity for cyclization versus linear growth. Certain organometallic compounds, such as tin derivatives, are also known to be effective catalysts for these processes. researchgate.net
Reactions Involving the Pyrenyl Chromophore
The pyrene (B120774) moiety is a well-studied polycyclic aromatic hydrocarbon known for its distinct photophysical properties, which are sensitive to its local environment.
Photochemical and Photophysical Reactivity Profiles
The photophysical behavior of the pyrenyl group is dominated by its fluorescence characteristics. Upon excitation with UV light (typically around 345 nm), the isolated pyrene chromophore (monomer) exhibits a characteristic structured fluorescence emission spectrum with peaks between 370 and 400 nm. ias.ac.inresearchgate.net
A hallmark of pyrene photophysics is its ability to form an excited-state dimer, known as an excimer , when an excited pyrene molecule comes into close proximity (typically < 5 Å) with a ground-state pyrene molecule. nih.govresearchgate.net This excimer is characterized by a broad, structureless, and significantly red-shifted emission band centered around 480-500 nm. nih.govresearchgate.net The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is a highly sensitive probe of the local concentration, mobility, and conformation of the pyrene units. In polymers derived from Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, a high Iₑ/Iₘ ratio would indicate that the pyrenyl side chains are closely packed.
While photophysically robust, the pyrene ring can undergo photochemical reactions under specific conditions. For example, in the presence of nitrogen dioxide and UV light, pyrene can be converted to various nitropyrene derivatives. nih.gov It can also participate in photo-oxidation reactions. researchgate.net
Table 2: Key Photophysical Properties of the Pyrenyl Chromophore
| Property | Monomer | Excimer |
|---|---|---|
| Typical Absorption λₘₐₓ | ~344-351 nm ias.ac.in | Formed post-excitation |
| Typical Emission λₘₐₓ | Structured emission ~370-400 nm researchgate.net | Broad, structureless emission ~475-500 nm nih.gov |
| Formation Requirement | N/A | Proximity of an excited and a ground-state pyrene |
| Fluorescence Lifetime | Typically tens to hundreds of nanoseconds | Often longer than the monomer |
Excited State Dynamics and Energy Transfer Mechanisms
The processes that occur following the absorption of a photon by the pyrene chromophore are exceptionally rapid. Upon excitation, the pyrene is promoted to an excited singlet state (S₁). researchgate.net From this state, several decay pathways are possible:
Fluorescence: Radiative decay back to the ground state, giving rise to the characteristic monomer emission.
Intersystem Crossing (ISC): Conversion to the triplet excited state (T₁), which can then undergo phosphorescence or participate in energy transfer.
Excimer Formation: If a ground-state pyrene is nearby, the excited monomer can form an excimer. This is an extremely fast process, with formation times reported to be in the range of a few picoseconds to a few hundred picoseconds in densely packed systems. rsc.orgresearchgate.netacs.org The excimer then decays radiatively, producing its characteristic red-shifted fluorescence.
The excited pyrene moiety can also act as an energy donor in Energy Transfer (ET) processes. If another chromophore (an acceptor) with an appropriate energy level is present, the excitation energy can be transferred non-radiatively from the pyrene to the acceptor. rsc.org This can occur via two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A through-space dipole-dipole coupling mechanism that is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. rsc.org
Dexter Energy Transfer: A short-range mechanism requiring orbital overlap between the donor and acceptor, often involving the transfer of triplet state energy.
The efficiency of energy transfer from the pyrenyl group is sensitive to the solvent, the linking chain, and the nature of the energy acceptor, making pyrene-functionalized systems valuable for creating molecular sensors and light-harvesting assemblies. nih.govrsc.org
Radical Reactions and Mechanistic Studies
While specific radical reaction studies on Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- are not extensively documented, its reactivity can be inferred from the known behavior of related organosilanes and pyrene derivatives. The presence of the silicon-chlorine bond, the propyl linker, and the pyrene moiety provides multiple sites for radical-initiated processes.
Initiation and Radical Formation:
Radical reactions can be initiated through thermal, photochemical, or chemical means. e-bookshelf.de Photolysis can lead to the formation of a pyrenyl radical cation through photoinduced electron transfer. acs.orgrsc.org The pyrene moiety can absorb light, leading to an excited state that can then undergo electron transfer, forming a radical cation. acs.org Alternatively, radical initiators can abstract a hydrogen atom from the propyl chain, generating a carbon-centered radical. Silyl (B83357) radicals can also be generated under certain conditions, for example, through the homolytic cleavage of a silicon-hydride bond if present, or via electron transfer processes. researchgate.net
Plausible Radical Reaction Pathways:
Once formed, these radical species can participate in a variety of reactions:
Polymerization: The pyrene and silane functionalities can be used in surface-initiated radical polymerization (SI-CRP) to grow polymer brushes from a surface. nih.govacs.org The pyrene group can act as a photosensitizer or a co-catalyst in photoredox reactions. rsc.org
Addition Reactions: Carbon-centered radicals on the propyl chain can react with unsaturated molecules. Silyl radicals are known to add to alkenes, alkynes, and carbonyl compounds. researchgate.net
Substitution Reactions: Radical substitution reactions could occur at the silicon center, although these are less common than for carbon.
Dimerization and Recombination: In the absence of other reactive species, radicals can combine to form dimers or other recombination products. nih.gov
Mechanistic Considerations:
The stability of the radical intermediates plays a crucial role in determining the reaction pathway. The pyrenyl radical is stabilized by the extensive π-conjugated system of the pyrene core. mdpi.com The stability of silyl radicals is influenced by the substituents on the silicon atom. researchgate.net Computational studies on related systems, such as the photoreaction of pyrene with methyl chloride, provide insights into the dynamics of radical formation and subsequent reactions. nih.gov The formation of radical cations of benzo[a]pyrene (B130552) and their reactions with nucleophiles have also been studied, offering a model for the potential reactivity of the pyrenyl moiety in the subject compound. nih.gov
Interfacial Reaction Mechanisms in Surface Modification
The chlorodimethylsilyl group of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is highly reactive towards surfaces bearing nucleophilic groups, making it a versatile reagent for surface modification.
Covalent Grafting to Hydroxylated and Amine-Functionalized Surfaces
Hydroxylated Surfaces (e.g., Silica (B1680970), Glass):
The primary mechanism for grafting to hydroxylated surfaces involves the hydrolysis of the chlorosilane followed by condensation with surface silanol (Si-OH) groups. dtic.mil
Hydrolysis: In the presence of trace amounts of water, the Si-Cl bond is readily hydrolyzed to form a silanol (Si-OH) group, releasing HCl as a byproduct. R-Si(CH₃)₂Cl + H₂O → R-Si(CH₃)₂OH + HCl
Condensation: The newly formed silanol group then reacts with a surface hydroxyl group, forming a stable siloxane (Si-O-Si) bond and releasing a molecule of water. R-Si(CH₃)₂OH + HO-Surface → R-Si(CH₃)₂-O-Surface + H₂O
Alternatively, the chlorosilane can directly react with the surface hydroxyl groups. dtic.mil The reaction kinetics can be influenced by factors such as temperature, solvent, and the presence of catalysts. mdpi.comajol.info Amines have been shown to catalyze the reaction between alkoxysilanes and silica surfaces. dtic.mil
Amine-Functionalized Surfaces:
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- can also be grafted onto surfaces functionalized with primary or secondary amine groups. The reaction proceeds through the formation of a silicon-nitrogen bond.
R-Si(CH₃)₂Cl + H₂N-Surface → R-Si(CH₃)₂-NH-Surface + HCl
This reaction is typically carried out under anhydrous conditions to prevent the competing hydrolysis of the chlorosilane.
Self-Assembly Processes and Monolayer Formation Dynamics
Under controlled conditions, Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- can form self-assembled monolayers (SAMs) on various substrates. wikipedia.org The formation of a well-ordered SAM is a dynamic process influenced by several factors. wikipedia.org
The kinetics of SAM formation are dependent on temperature, the concentration of the silane in solution, and the purity of the adsorbate and substrate. wikipedia.org The initial adsorption of molecules onto the surface is followed by a slower organization into a more ordered structure. wikipedia.org The pyrene groups, due to their large aromatic surface area, can induce π-π stacking interactions, which play a significant role in the ordering and stability of the monolayer. acs.orgacs.orgnih.gov The orientation of the pyrene units can be influenced by these intermolecular interactions.
The quality of the resulting monolayer is also affected by the reaction conditions. For instance, the presence of water is critical for the hydrolysis-condensation pathway on hydroxylated surfaces, but excessive water can lead to polymerization of the silane in solution, resulting in disordered multilayers.
Below is an interactive data table summarizing the influence of various parameters on SAM formation.
| Parameter | Effect on Monolayer Quality | Research Findings |
| Concentration | Low concentrations can lead to highly crystalline domains but require longer immersion times. | The concentration of silane in the deposition solution affects the packing density and ordering of the resulting monolayer. |
| Temperature | Room temperature deposition often improves kinetics and reduces defects. | Temperature influences both the rate of the surface reaction and the mobility of the adsorbed molecules, affecting the final monolayer structure. |
| Solvent | The choice of solvent can influence the solubility of the silane and its interaction with the surface. | Solvents can affect the hydrolysis rate of the chlorosilane and the aggregation state of the molecules prior to surface attachment. |
| Substrate Purity | Contaminants on the substrate surface can act as nucleation sites for defects in the SAM. | A clean and smooth substrate is crucial for the formation of a well-ordered monolayer. |
Competitive Reaction Pathways in Complex Heterogeneous Systems
In real-world applications, the surface modification process may occur in a complex environment where multiple reactive species are present, leading to competitive reaction pathways.
Competition with Other Adsorbates:
If other molecules capable of reacting with the surface are present, they will compete with Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- for binding sites. The outcome of this competition depends on the relative concentrations of the species, their affinities for the surface, and their reaction kinetics. For example, on a hydroxylated surface, water molecules can compete for adsorption sites and also participate in the hydrolysis of the chlorosilane.
Influence of Surface Defects:
Real surfaces are not perfectly uniform and contain various defect sites, such as step edges, vacancies, and impurities. youtube.comrsc.org These defects can exhibit different reactivity compared to the ideal surface and can influence the adsorption and reaction of the silane. rsc.org Defects can act as preferential binding sites or, conversely, inhibit the formation of an ordered monolayer. rsc.org
Interplay of Covalent and Non-covalent Interactions:
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Functional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., 1H, 13C, 29Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organosilanes like "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
¹H, ¹³C, and ²⁹Si NMR spectroscopy, often in combination with two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the precise assignment of all protons, carbons, and the silicon atom in the molecule.
¹H NMR: The proton NMR spectrum of "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-" is expected to show distinct signals for the aromatic protons of the pyrene (B120774) group, the aliphatic protons of the propyl chain, and the methyl protons attached to the silicon atom. The integration of these signals provides a quantitative measure of the number of protons in each environment. The chemical shifts and coupling patterns are indicative of their connectivity.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic region will display a complex set of signals corresponding to the sixteen carbon atoms of the pyrene ring. The aliphatic region will show signals for the propyl chain and the methyl groups bonded to silicon.
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable for characterizing organosilanes. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. For "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-", a single resonance is expected, and its chemical shift would confirm the presence of the chlorodimethylsilyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for Silane (B1218182), chlorodimethyl[3-(1-pyrenyl)propyl]- (Note: These are predicted values based on known spectroscopic data of similar compounds and may vary slightly from experimental values.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrene aromatic protons | 7.8 - 8.3 | Multiplet |
| Propyl-CH₂ (adjacent to pyrene) | ~3.3 | Triplet |
| Propyl-CH₂ (central) | ~2.0 | Multiplet |
| Propyl-CH₂ (adjacent to Si) | ~1.1 | Triplet |
| Si-CH₃ | ~0.4 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- (Note: These are predicted values based on known spectroscopic data of similar compounds and may vary slightly from experimental values.)
| Carbons | Predicted Chemical Shift (ppm) |
| Pyrene aromatic carbons | 120 - 135 |
| Propyl-C (adjacent to pyrene) | ~35 |
| Propyl-C (central) | ~25 |
| Propyl-C (adjacent to Si) | ~15 |
| Si-CH₃ | ~-2 |
When "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-" is used to functionalize surfaces, such as silica (B1680970) nanoparticles, solid-state NMR (ssNMR) becomes a powerful technique to characterize the immobilized species. uni-muenchen.de Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si.
²⁹Si CP-MAS NMR is particularly informative for understanding the bonding of the silane to the silica surface. The spectrum can distinguish between different silicon environments:
T¹: The silane is bonded to the surface through one siloxane (Si-O-Si) bond.
T²: The silane is bonded to the surface through two siloxane bonds.
T³: The silane is bonded to the surface through three siloxane bonds (after hydrolysis of the chloro group and condensation).
The relative intensities of these signals provide a quantitative measure of the degree of condensation and the nature of the surface linkage.
Vibrational Spectroscopy for Bond Analysis (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are excellent for identifying functional groups and analyzing chemical bonds.
The FT-IR and Raman spectra of "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-" will exhibit characteristic absorption and scattering bands corresponding to its various functional groups.
Table 3: Characteristic Vibrational Frequencies for Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- (Note: These are expected frequency ranges and may vary based on the specific molecular environment.)
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (aromatic) | 3030 - 3100 | 3030 - 3100 |
| C-H (aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 |
| Si-C | 1250 - 1270 | 1250 - 1270 |
| Si-Cl | 450 - 650 | 450 - 650 |
The presence of the strong Si-Cl stretching band is a key indicator of the unreacted chlorosilane. Upon hydrolysis and condensation, this band will disappear, and new bands corresponding to Si-OH (silanol) and Si-O-Si (siloxane) will appear, allowing for the monitoring of reaction completion.
Both FT-IR and Raman spectroscopy can be used for in situ monitoring of reactions involving "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-". For instance, during the surface modification of silica, the disappearance of the Si-Cl band and the appearance of Si-O-Si bands can be tracked in real-time to optimize reaction conditions and determine the reaction endpoint.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) can be used.
For "Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-", HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, would provide further confirmation of the elemental composition.
Fragmentation analysis (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions provide valuable information about the connectivity of the molecule.
Table 4: Expected High-Resolution Mass Spectrometry Data for Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₁ClSi |
| Exact Mass | 336.1099 |
| Key Fragment Ions | [M - CH₃]⁺, [M - Cl]⁺, [Pyrenyl-C₃H₆]⁺ |
The observation of characteristic fragment ions, such as the loss of a methyl group, a chlorine atom, or the cleavage of the propyl-silicon bond, would further corroborate the proposed structure.
Advanced Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Electronic Structure and Photophysical Processes
The photophysical properties of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- are primarily dictated by the pyrene chromophore. Advanced electronic spectroscopy techniques, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are indispensable tools for elucidating the electronic structure and excited-state dynamics of this compound.
Electronic Absorption and Emission Dynamics: Theoretical and Experimental Correlates
The electronic absorption spectrum of pyrene-containing compounds is characterized by strong π-π* transitions. In solution, Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is expected to exhibit absorption maxima characteristic of the pyrene moiety. Typically, pyrene derivatives show structured absorption bands in the ultraviolet region. mdpi.com The fluorescence spectrum is also highly structured and sensitive to the local environment. researchgate.netrsc.org
The emission spectrum of pyrene-based molecules typically displays a series of sharp vibronic bands in the monomer emission region, generally between 370 nm and 420 nm. mdpi.com The intensity and position of these bands can be influenced by solvent polarity. The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter in characterizing the photophysical behavior of this compound. For similar pyrene derivatives, fluorescence quantum yields can be significant, although they can be diminished by faster non-radiative deactivation pathways. researchgate.net
Below is a table summarizing typical photophysical properties for pyrene derivatives in solution.
| Property | Typical Value Range | Description |
| Absorption Maxima (λabs) | 270-350 nm | Corresponds to the π-π* electronic transitions within the pyrene aromatic system. mdpi.com |
| Monomer Emission Maxima (λem) | 370-420 nm | Characterized by a series of well-resolved vibronic bands, sensitive to the solvent environment. mdpi.com |
| Fluorescence Quantum Yield (ΦF) | > 0.70 (in many organic solvents) | Represents the efficiency of photon emission after absorption. rsc.org |
| Fluorescence Lifetime (τF) | 40-60 ns | The average time the molecule spends in the excited state before returning to the ground state. mdpi.com |
Excimer Formation Analysis for Probing Molecular Aggregation and Proximity
A hallmark of pyrene fluorescence is the formation of an "excimer," or an excited-state dimer, which occurs when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity (typically within 3-4 Å). nih.gov This results in a distinct, broad, and structureless emission band at a longer wavelength (typically 450-550 nm) compared to the monomer emission. mdpi.com The formation of excimers is a powerful tool for studying molecular aggregation and proximity. nih.govresearchgate.net
The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a sensitive measure of the extent of intermolecular or intramolecular pyrene-pyrene interactions. mdpi.com In the context of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, this phenomenon is particularly relevant when the molecules are self-assembled on a surface. The degree of excimer formation can provide insights into the packing density and organization of the molecules in the adsorbed layer. A high IE/IM ratio would suggest a high surface coverage and close packing of the pyrene units. mdpi.com The large Stokes shift associated with excimer emission is also advantageous in various applications, as it can minimize self-absorption. mdpi.com
Surface-Sensitive Analytical Techniques
When Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is used to modify surfaces, a suite of surface-sensitive analytical techniques is employed to characterize the resulting layer.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a surface. mdpi.comnih.gov For a surface modified with Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, XPS can confirm the successful grafting of the molecule and provide information about its chemical integrity.
The XPS survey spectrum would be expected to show peaks corresponding to silicon (Si), carbon (C), oxygen (O), and chlorine (Cl). High-resolution spectra of these elements would provide more detailed information. For instance, the Si 2p spectrum can distinguish between silicon in the substrate (e.g., silicon wafer) and silicon in the silane layer. The C 1s spectrum would be complex, with contributions from the aliphatic propyl chain and the aromatic pyrene group. The presence of a Cl 2p signal would confirm the presence of the chlorosilane headgroup, although this may be absent if the silane has hydrolyzed and bonded to the surface.
Below is a table of expected binding energies for the core levels of elements in a Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- layer on a silicon substrate.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Si | 2p | ~102-103 | Si-O bonds from the siloxane linkage to the surface. researchgate.net |
| C | 1s | ~284-285 | C-C and C-H bonds in the alkyl chain and pyrene. researchgate.net |
| O | 1s | ~532-533 | Si-O-Si and Si-O-substrate bonds. researchgate.net |
| Cl | 2p | ~200-201 | Covalently bonded chlorine in the chlorosilane. |
Atomic Force Microscopy (AFM) for Surface Topography and Morphology of Adsorbed Layers
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with sub-nanometer resolution. mdpi.com For surfaces modified with Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, AFM is used to visualize the topography and morphology of the adsorbed layer.
AFM can reveal the uniformity and completeness of the self-assembled monolayer. Images can show whether the molecules form a smooth, well-ordered layer or if there are aggregates, pinholes, or other defects. researchgate.net By comparing the topography of the modified surface to that of the bare substrate, the thickness of the silane layer can be estimated. researchgate.net Furthermore, AFM can be used to assess the surface roughness, which can be indicative of the quality of the monolayer.
| Parameter | Information Provided |
| Topography | Provides a 3D representation of the surface, revealing the presence of a uniform monolayer, aggregates, or defects. mdpi.com |
| Roughness (RMS) | A quantitative measure of the surface smoothness. A low RMS value typically indicates a well-formed, ordered monolayer. |
| Layer Thickness | Can be estimated by scratch-and-image techniques or by comparing the height of the modified and unmodified areas. researchgate.net |
Electrochemical Techniques (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) for Surface Properties
Electrochemical techniques are highly sensitive to the properties of the electrode-electrolyte interface and can be used to characterize surfaces modified with electroactive species like pyrene. rsc.orgum.es
Cyclic Voltammetry (CV) can be used to probe the redox behavior of the pyrene moieties immobilized on the surface. researchgate.net By sweeping the potential of the modified electrode and measuring the resulting current, one can observe oxidation and reduction peaks corresponding to the pyrene group. mdpi.com The position and shape of these peaks can provide information about the electronic properties of the pyrene units and their interaction with the electrode surface. rsc.org
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing modified surfaces. By applying a small AC potential perturbation and measuring the frequency-dependent impedance, one can model the interface as an equivalent electrical circuit. This allows for the determination of properties such as the charge transfer resistance and the capacitance of the monolayer, which are related to the packing density and dielectric properties of the film.
The table below summarizes the information that can be obtained from electrochemical characterization.
| Technique | Key Parameters | Insights into Surface Properties |
| Cyclic Voltammetry (CV) | Peak potentials (Epa, Epc), peak currents (Ipa, Ipc) | Provides information on the redox activity of the surface-bound pyrene, surface coverage, and electron transfer kinetics. rsc.orgresearchgate.netmdpi.com |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct), double-layer capacitance (Cdl) | Characterizes the barrier properties of the monolayer to ion penetration and electron transfer, and provides information on the film's dielectric properties. |
Theoretical and Computational Investigations of Silane, Chlorodimethyl 3 1 Pyrenyl Propyl
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the properties of molecules like Silane (B1218182), chlorodimethyl[3-(1-pyrenyl)propyl]-. These calculations provide a foundational understanding of the molecule's molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining its electronic and optical characteristics.
For hybrid molecules of this nature, calculations often focus on the distinct contributions of the pyrene (B120774) chromophore and the silane reaction center. DFT calculations on pyrene and its derivatives, using functionals like B3LYP with basis sets such as 6-311G**, have successfully predicted their geometric and electronic properties. scirp.orgscirp.org These studies show that the HOMO and LUMO are typically localized on the extended π-system of the pyrene ring, governing its photophysical behavior. researchgate.net
Prediction of Spectroscopic Properties and Excited State Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for investigating the excited state characteristics of chromophoric molecules. rsc.org For the pyrene moiety, TD-DFT calculations are essential for predicting its absorption and emission spectra, which are dominated by transitions to the ¹Lₐ and ¹Lₑ excited states. rsc.org The energetic ordering and intensity of these states are sensitive to the position of substitution on the pyrene ring. rsc.orgnih.gov Functionalization at the 1-position, as in the target molecule, is known to influence both the S₁ ← S₀ and S₂ ← S₀ excitations. mdpi.com
While TD-DFT is efficient, achieving quantitative accuracy for the excited states of pyrene can be challenging, with some functionals incorrectly predicting the energetic ordering of the ¹Lₐ and ¹Lₑ states. rsc.org More advanced methods, such as multi-reference perturbation theory, can provide results in better agreement with experimental values. researchgate.net Theoretical simulations predict that the propyl-dimethyl-chlorosilyl substituent will cause a slight red-shift in the absorption and emission spectra compared to unsubstituted pyrene, due to weak electronic coupling and inductive effects.
Table 1: Representative Theoretical vs. Experimental Excitation Energies (eV) for Pyrene
| State | TD-DFT (B3LYP) | GMCQDPT | Experimental |
|---|---|---|---|
| ¹Lₑ | 3.99 | 3.69 | 3.73 |
| ¹Lₐ | 3.65 | 4.67 | 4.82 |
Data sourced from studies on unsubstituted pyrene to illustrate typical method performance. rsc.org
Analysis of Bond Strengths and Reactivity Descriptors
The primary site of chemical reactivity in Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is the silicon-chlorine (Si-Cl) bond. DFT calculations are used to determine bond dissociation energies and to model the bond's susceptibility to nucleophilic attack, which is the key step in its hydrolysis and subsequent surface functionalization. nih.govresearchgate.net
Conceptual DFT provides a framework for analyzing chemical reactivity through various descriptors. scielo.org.mx The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. scirp.org For this molecule, the HOMO is localized on the pyrene unit, while the LUMO may have significant contributions from the σ* orbital of the Si-Cl bond, making it the kinetic site for nucleophilic attack. Other descriptors such as chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. scirp.orgresearchgate.net The chlorosilyl group imparts a strong electrophilic character to the silicon atom, making it the primary target for reactions with nucleophiles like water or surface hydroxyl groups.
Table 2: Calculated Reactivity Descriptors for Pyrene Moiety (Illustrative)
| Descriptor | Definition | Typical Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E(HOMO) | ~5.8 - 6.0 |
| Electron Affinity (A) | -E(LUMO) | ~1.9 - 2.1 |
| HOMO-LUMO Gap (ΔE) | I - A | ~3.8 - 4.0 |
| Chemical Hardness (η) | (I - A) / 2 | ~1.9 - 2.0 |
| Electrophilicity Index (ω) | (I+A)² / (8η) | ~4.0 - 4.3 |
Values are based on DFT calculations for unsubstituted pyrene and serve as a baseline for the properties of the pyrene moiety in the functionalized silane. scirp.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, from the conformational flexibility of a single chain to large-scale intermolecular interactions. mdpi.com For Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, MD simulations can model its behavior in solution, its interaction with surfaces, and its assembly into larger structures. Such simulations rely on force fields, like CVFF or specialized reactive force fields (ReaxFF), to describe the potential energy of the system. acs.orgmdpi.com
Modeling of Self-Assembly Processes and Surface Adsorption
A primary application of this molecule is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970) (SiO₂). nih.gov MD simulations can model the entire process, beginning with the adsorption of individual molecules from a solvent phase onto the substrate. acs.org Key intermolecular interactions driving the self-assembly include:
Covalent Bonding: Following hydrolysis of the Si-Cl group to a silanol (B1196071) (Si-OH), a condensation reaction with surface hydroxyls (-OH) forms a stable Si-O-Si covalent bond. Reactive MD simulations can explicitly model this bond formation. acs.org
π-π Stacking: The large, planar pyrene moieties exhibit strong van der Waals and π-π stacking interactions, which encourage ordered packing of the molecules within the monolayer. mdpi.comrsc.orgnih.gov
Simulations show that the final structure, density, and orientation (tilt angle) of the molecules in the SAM depend on factors like surface hydroxyl density, solvent, and reaction conditions. acs.org
Table 3: Typical Simulation Parameters for Silane Adsorption on Silica
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Describes interatomic potentials | ReaxFF, CVFF, AMBER |
| Substrate Model | Representation of the surface | Amorphous or crystalline SiO₂ slab with hydroxylated surface |
| System Size | Number of atoms in the simulation | 1,000s to 100,000s |
| Ensemble | Thermodynamic conditions | NVT (constant volume, temperature), NPT (constant pressure, temperature) |
Simulation of Polymerization and Network Formation
Beyond monolayer formation, MD simulations can investigate the lateral polymerization of the silane molecules on the surface. After the initial hydrolysis, the resulting silanol groups (R-Si(CH₃)₂-OH) can undergo condensation reactions not only with the surface but also with each other. ethz.ch This process forms a cross-linked polysiloxane (Si-O-Si) network parallel to the substrate, enhancing the stability and robustness of the coating. nih.gov
Reactive MD simulations can track these condensation events over time, revealing the extent of cross-linking and the resulting network topology. The bulky pyrenylpropyl side chains are expected to introduce significant steric hindrance, which would likely result in a less densely cross-linked network compared to smaller alkylsilanes. The simulation can predict the final structure of this two-dimensional polymer network and how it is influenced by the packing of the pyrene groups.
Reaction Mechanism Modeling
The utility of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- as a surface modifying agent is predicated on its chemical reactions, primarily hydrolysis and condensation. ethz.ch Quantum chemical calculations, especially DFT, are invaluable for modeling these reaction mechanisms, identifying transition states, and calculating activation energy barriers. nih.gov
The critical first step is the hydrolysis of the Si-Cl bond upon interaction with water: R-Si(CH₃)₂-Cl + H₂O → R-Si(CH₃)₂-OH + HCl
Computational studies on simple chlorosilanes have shown that this reaction can proceed via a nucleophilic substitution mechanism. researchgate.netnih.gov The presence of additional water molecules can significantly lower the activation barrier by acting as catalysts, facilitating proton transfer through a hydrogen-bonded network. nih.gov DFT calculations can map the potential energy surface of this reaction, identifying the minimum energy pathway from reactants to products. The calculated barrier heights provide quantitative estimates of reaction rates, which are essential for understanding and controlling the surface functionalization process. Following hydrolysis, the resulting silanol undergoes condensation with surface hydroxyl groups or other silanols, a mechanism that can also be modeled to understand the kinetics of film growth and polymerization. researchgate.net
Table 4: Illustrative Calculated Activation Energies for Chlorosilane Hydrolysis
| Reaction | Number of H₂O Molecules | Method | Activation Energy (kcal/mol) |
|---|---|---|---|
| H₃SiCl + H₂O | 1 | Ab Initio | ~22-24 |
| H₃SiCl + 2H₂O | 2 | Ab Initio | ~16 |
| H₃SiCl + nH₂O | Bulk Solvation | Molecular Dynamics | ~2 |
Data sourced from studies on a prototype chlorosilane (H₃SiCl) to demonstrate the catalytic effect of water on the hydrolysis reaction barrier. nih.gov
Elucidation of Transition States and Activation Energies for Key Transformations
The study of chemical reactions at a molecular level necessitates a detailed understanding of the potential energy surface, on which transition states represent the highest energy barriers along the reaction coordinate. Identifying these states is crucial for determining the activation energy, which governs the reaction rate. Computational chemistry offers powerful tools to model these transient structures and energy barriers. stanford.edu
For a molecule like Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, a key transformation of interest would be the hydrolysis of the chlorosilyl group, a common reaction for chlorosilanes. A computational investigation into this reaction would typically involve the following steps:
Reactant and Product Optimization: The initial and final states of the reaction (i.e., the reactant silane and water, and the resulting silanol and hydrochloric acid) would be geometrically optimized to find their lowest energy conformations.
Transition State Searching: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, would be employed to locate the transition state structure connecting the reactants and products. This structure represents the peak of the energy barrier.
Frequency Analysis: A frequency calculation would be performed on the optimized transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (ΔE‡) would be calculated as the difference in energy between the transition state and the reactants.
These calculations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for systems of this size. wikipedia.org
Table 1: Hypothetical Calculated Energies for the Hydrolysis of Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants (Silane + H₂O) | -1234.5678 | 0.0 |
| Transition State | -1234.5432 | 15.4 |
| Products (Silanol + HCl) | -1234.6789 | -69.7 |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values.
Computational Exploration of Catalytic Cycles (if applicable)
While Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is not typically known as a catalyst itself, it could potentially be a substrate in a catalytic reaction or be modified to act as a ligand for a catalytic metal center. Computational chemistry is an invaluable tool for exploring the mechanisms of such catalytic cycles. researchgate.net
For instance, if the pyrenyl group were to coordinate with a transition metal, the resulting complex could potentially catalyze a reaction like hydrosilylation. A computational study of such a catalytic cycle would involve:
Modeling the Catalytic Species: The structures of all proposed intermediates in the catalytic cycle would be optimized. This would include the initial catalyst, its coordination with reactants, intermediate species formed during the reaction, and the catalyst-product complex.
Mapping the Reaction Pathway: The transition states connecting each step of the catalytic cycle would be located and characterized.
Investigating Ligand Effects: Computational methods allow for the systematic modification of the ligand structure (in this hypothetical case, the functionalized silane) to understand its influence on the catalytic activity and selectivity.
Table 2: Hypothetical Energy Profile for a Catalytic Hydrosilylation Cycle
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1. Oxidative Addition | Transition State 1 | +18.2 |
| 2. Alkene Insertion | Intermediate 2 | -5.6 |
| 3. Reductive Elimination | Transition State 2 | +25.1 |
| 4. Product Release | Catalyst-Product Complex | -12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Integration into Advanced Material Architectures and Systems
Surface Functionalization and Self-Assembled Monolayers (SAMs)
The chlorosilyl group of chlorodimethyl[3-(1-pyrenyl)propyl]silane serves as a powerful anchor for the covalent immobilization of the molecule onto a wide range of inorganic substrates, such as silicon wafers, glass, and metal oxides. This process leads to the formation of dense, well-ordered self-assembled monolayers (SAMs) where the pyrene (B120774) units are exposed at the surface, imparting their unique optical and electronic properties to the underlying material.
Controlled Surface Chemistry and Interface Engineering
The formation of SAMs using chlorodimethyl[3-(1-pyrenyl)propyl]silane allows for precise control over the surface chemistry and interfacial properties of a material. The pyrene-terminated surface can be used to tune surface energy, wettability, and adhesion. Furthermore, the pyrene groups can act as recognition sites for other molecules through non-covalent interactions, such as π-π stacking. This has been exploited to immobilize carbon nanotubes and other graphitic materials onto silicon surfaces, effectively engineering the interface between the inorganic substrate and the carbon-based nanomaterial.
A key application of this controlled surface chemistry is in the development of sensors. The fluorescence of the pyrene moiety is highly sensitive to its local environment. When molecules adsorb onto the pyrene-functionalized surface, they can quench the pyrene fluorescence, providing a sensitive mechanism for chemical detection.
Fabrication of Chemically Heterogeneous and Patterned Surfaces
By employing techniques such as microcontact printing and photolithography, it is possible to create spatially defined patterns of chlorodimethyl[3-(1-pyrenyl)propyl]silane SAMs on a surface. This allows for the fabrication of chemically heterogeneous surfaces with regions of differing functionality. For instance, a surface can be patterned with pyrene-terminated areas alongside inert or differently functionalized regions. These patterned surfaces are crucial for applications in microfluidics, cell biology, and the fabrication of molecular electronic devices. The pyrene-patterned regions can selectively bind to other pyrene-containing molecules or nanoparticles, enabling the directed assembly of complex surface architectures.
Polymer Brush Synthesis and Surface-Initiated Polymerization
Chlorodimethyl[3-(1-pyrenyl)propyl]silane can also be utilized in the synthesis of polymer brushes, which are long polymer chains tethered at one end to a surface. These structures are of great interest for their ability to control surface properties such as lubrication, biocompatibility, and adhesion.
"Grafting-From" and "Grafting-To" Approaches with Silane (B1218182), chlorodimethyl[3-(1-pyrenyl)propyl]-
Two primary strategies are employed for the synthesis of polymer brushes: "grafting-from" and "grafting-to".
In the "grafting-from" approach, an initiator for polymerization is first immobilized on the surface. While chlorodimethyl[3-(1-pyrenyl)propyl]silane itself is not an initiator, it can be used to create a pyrene-functionalized surface to which an initiator-containing molecule with a pyrene group can be non-covalently attached via π-π stacking. Subsequent polymerization from this immobilized initiator leads to the growth of a dense polymer brush.
The "grafting-to" approach involves the synthesis of end-functionalized polymers in solution, which are then attached to a surface. In this context, a surface can be functionalized with chlorodimethyl[3-(1-pyrenyl)propyl]silane. Separately, a polymer with a reactive end group that can bond with the pyrene moiety (or a complementary functionality) is synthesized. The pre-formed polymer chains are then "grafted" onto the pyrene-terminated surface.
| Polymer Brush Synthesis Approach | Description | Role of Chlorodimethyl[3-(1-pyrenyl)propyl]silane |
| "Grafting-From" | Polymer chains are grown directly from initiator sites on the surface. | Forms a pyrene-terminated SAM to which a pyrene-functionalized initiator can be attached via π-π stacking. |
| "Grafting-To" | Pre-synthesized polymers are attached to the surface. | Creates a pyrene-functionalized surface for the attachment of polymers with complementary end groups. |
Control over Polymer Architecture and Grafting Density
The choice between the "grafting-from" and "grafting-to" methods allows for control over the architecture and grafting density of the resulting polymer brushes. The "grafting-from" approach typically yields higher grafting densities because the small initiator molecules can pack more closely on the surface than the larger, pre-formed polymer chains. This results in more extended, brush-like polymer conformations.
Conversely, the "grafting-to" method generally leads to lower grafting densities due to the steric hindrance of the polymer coils preventing further attachment once a certain surface coverage is reached. However, the "grafting-to" approach offers the advantage of being able to fully characterize the polymer before it is attached to the surface. The use of chlorodimethyl[3-(1-pyrenyl)propyl]silane in these methodologies provides a versatile platform for creating polymer brushes with tailored properties for specific applications.
Development of Hybrid Organic-Inorganic Nanocomposites
The dual functionality of chlorodimethyl[3-(1-pyrenyl)propyl]silane makes it an excellent coupling agent for the development of hybrid organic-inorganic nanocomposites. These materials combine the properties of both organic and inorganic components to achieve synergistic effects and novel functionalities.
The chlorosilyl group can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970), titania, or quantum dots. This covalent attachment prevents aggregation of the nanoparticles and allows for their dispersion in organic matrices. The pyrene group, extending from the nanoparticle surface, can then interact with organic components, such as polymers or carbon nanotubes, through π-π stacking.
This approach has been successfully used to create nanocomposites with enhanced mechanical, thermal, and electronic properties. For example, silica nanoparticles functionalized with chlorodimethyl[3-(1-pyrenyl)propyl]silane have been shown to effectively disperse in a polymer matrix containing pyrene-functionalized polymers, leading to a significant improvement in the mechanical strength of the resulting composite material.
| Nanocomposite Component | Function | Role of Chlorodimethyl[3-(1-pyrenyl)propyl]silane |
| Inorganic Nanoparticle | Provides properties such as hardness, thermal stability, or unique optical/electronic behavior. | Covalently bonds to the nanoparticle surface via the chlorosilyl group, preventing aggregation. |
| Organic Matrix | Provides properties such as flexibility, processability, and solubility. | The pyrene group of the silane interacts with the organic matrix via π-π stacking, ensuring good interfacial adhesion. |
Functionalization of Nanoparticles and Carbon-Based Materials
The surface modification of nanomaterials is critical for controlling their dispersion, stability, and interaction with surrounding media. Organosilanes are frequently employed for this purpose due to their ability to form stable bonds with inorganic surfaces.
Functionalization of Silica and Metal Oxide Nanoparticles
The chlorodimethylsilyl group of the title silane can react with hydroxyl (-OH) groups present on the surface of nanoparticles such as silica (SiO₂) and various metal oxides (e.g., TiO₂, Fe₃O₄). This reaction, a form of silanization, proceeds via hydrolysis of the Si-Cl bond followed by a condensation reaction with the surface silanols, resulting in a stable Si-O-Si covalent bond that grafts the pyrenylpropyl moiety to the nanoparticle surface. This process effectively alters the surface chemistry of the nanoparticle from hydrophilic to hydrophobic and introduces the fluorescent pyrene functionality.
While direct studies on chlorodimethyl[3-(1-pyrenyl)propyl]silane are limited, the principle has been demonstrated with analogous systems. For instance, silica spheres have been successfully labeled with pyrene by first functionalizing the surface with an aminosilane (B1250345) linking agent, which then reacts with a pyrene derivative researchgate.net. This approach confirms the viability of anchoring pyrene molecules to silica surfaces via silane chemistry to create fluorescently-labeled nanoparticles for sensing and imaging applications researchgate.net.
Functionalization of Carbon-Based Materials
For carbon-based materials like graphene, graphene oxide, and carbon nanotubes, which lack a high density of hydroxyl groups, the functionalization mechanism relies on the pyrene moiety. The planar structure of pyrene allows it to adsorb onto the graphitic basal plane of these materials through strong, non-covalent π-π stacking interactions nih.gov. This interaction is a well-established method for anchoring various functional molecules to carbon nanomaterials without disrupting their intrinsic electronic structure rsc.orgrsc.orgmanchester.ac.uk.
By this mechanism, chlorodimethyl[3-(1-pyrenyl)propyl]silane can act as an effective surfactant or stabilizer for graphene in various solvents. The pyrene "anchor" adsorbs onto the graphene surface, while the silane tail can remain available for further reactions or to improve compatibility with a matrix manchester.ac.uk. Research on other pyrene-based molecules has shown this to be an effective strategy for exfoliating graphite (B72142) into single- or few-layer graphene sheets in aqueous solutions nih.govrsc.org.
Table 1: Functionalization Approaches Using Pyrene-Silane Analogs
| Substrate | Functionalization Principle | Role of Pyrene Moiety | Role of Silane Moiety | Reference Example |
|---|---|---|---|---|
| Silica/Metal Oxides | Covalent Bonding (Silanization) | Provides fluorescence, hydrophobicity | Reacts with surface -OH groups to form covalent Si-O-Si bonds | Pyrene labeling of silica spheres using an aminopropylsilane (B1237648) linker researchgate.net |
| Graphene/Carbon Nanotubes | Non-covalent π-π Stacking | Acts as an anchor to the graphitic surface | Provides compatibility with solvents/matrices or sites for further reaction | Pyrene-functionalized polymers used as stabilizers for graphene nanoplatelets manchester.ac.uk |
Role as a Coupling Agent in Polymer Matrix Composites
Silane coupling agents are crucial for enhancing the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials cmu.edumst.edu. A coupling agent forms a durable link between these two dissimilar phases, allowing for efficient stress transfer from the flexible polymer to the rigid filler, thereby improving the mechanical properties of the composite cmu.edunih.gov.
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-, is structured to perform this role effectively.
Inorganic Interface : The chlorosilyl group reacts with inorganic fillers (e.g., glass fibers, silica nanoparticles) in the same manner described for nanoparticle functionalization, forming strong covalent bonds.
Organic Interface : The long, organic pyrenylpropyl group is designed to entangle and interact with the polymer matrix. The large, aromatic pyrene headgroup can engage in strong π-π stacking interactions with polymer chains that contain aromatic rings or other π-systems.
This dual action improves the compatibility between the filler and the matrix, preventing phase separation and reducing the formation of voids at the interface nih.gov. While specific performance data for this compound in composites is not available, studies on other organofunctional silanes provide clear evidence of their impact. For example, treating glass fibers with [3-(acryloxy)propyl]trimethoxysilane nearly doubled the flexural strength of a poly(methyl methacrylate) (PMMA) composite by forming covalent bonds across the interface cmu.edu. Similarly, various silanes are essential in dental composites to bond silica fillers to the methacrylate (B99206) resin matrix, enhancing durability nih.gov. The pyrene functionality in the title compound would be expected to provide particularly strong interfacial adhesion in composites based on aromatic polymers like polystyrene, polycarbonate, or polyimides.
Sol-Gel Derived Materials and Xerogels
The sol-gel process is a versatile method for producing inorganic networks, such as silica glasses and ceramics, at low temperatures. It involves the hydrolysis and condensation of molecular precursors, typically alkoxysilanes or chlorosilanes mdpi.com. The process begins with a solution of precursors (the "sol") that undergoes polymerization to form a continuous, porous solid network filled with solvent (the "gel"). Subsequent drying of the gel by evaporation yields a dense, porous solid known as a xerogel huji.ac.il.
Incorporation into Silica Networks and Aerogels for Porosity Control
The incorporation of organosilanes like chlorodimethyl[3-(1-pyrenyl)propyl]silane as a co-precursor with a primary network-former (e.g., tetraethoxysilane, TEOS) is a common strategy to create organic-inorganic hybrid materials. The organic group becomes an integral part of the silica network, modifying its properties.
The bulky 3-(1-pyrenyl)propyl group acts as a network modifier. During the sol-gel process, these bulky, non-hydrolyzable groups disrupt the regular formation of the siloxane (Si-O-Si) network, creating larger pores and increasing the free volume within the material. This can be used to control the porosity, pore size distribution, and specific surface area of the final xerogel or aerogel mdpi.com. Aerogels are a special class of highly porous materials derived from gels by drying under supercritical conditions to prevent pore collapse nih.gov.
Furthermore, the hydrophobic nature of the pyrenylpropyl group imparts hydrophobicity to the internal and external surfaces of the silica network. This is particularly important for silica aerogels, which are intrinsically hydrophilic and prone to structural collapse upon exposure to moisture. Chemical modification with hydrophobic silanes makes them stable in ambient conditions mdpi.com. Studies have shown that treating aerogels with various organosilanes effectively converts them from hydrophilic to hydrophobic, with contact angles exceeding 150° mdpi.com.
Tunable Gelation and Material Properties via Organosilane Co-precursors
The kinetics of the sol-gel process—and thus the properties of the resulting gel—can be tuned by the choice of precursors mdpi.com. The hydrolysis and condensation rates are influenced by factors such as pH, temperature, and the chemical structure of the silane precursor mdpi.com.
The use of chlorodimethyl[3-(1-pyrenyl)propyl]silane as a co-precursor would influence the gelation process in several ways:
Reactivity : Chlorosilanes are generally more reactive towards hydrolysis than their alkoxysilane counterparts, which can accelerate the initial stages of the sol-gel process.
Steric Effects : The large pyrene group introduces significant steric hindrance, which can slow down the condensation step by making it more difficult for the reactive silanol (B1196071) groups to approach each other and form siloxane bridges.
Intermolecular Interactions : The pyrene groups of different precursor molecules can interact via π-π stacking in the sol phase, potentially leading to self-assembly and influencing the structure of the resulting polymer network.
By varying the molar ratio of the pyrene-silane to a traditional precursor like TEOS, the gelation time, network density, pore structure, and optical properties (fluorescence) of the final material can be systematically controlled. Research on other chloroalkylsilanes has demonstrated that both the length of the alkyl chain and the presence of the chlorine atom significantly impact gelation times and the final structure of the xerogel iotasilane.com. Similarly, studies using pyrene as a physically entrapped fluorescent probe have shown that it can report on the complex structural and polarity changes that occur throughout the sol-gel-xerogel transition huji.ac.ilhuji.ac.il.
Table 2: Influence of Organosilane Co-precursors on Gel Properties (Illustrative Examples)
| Organosilane Co-precursor | Observed Effect on Sol-Gel Process/Material Property | Underlying Mechanism | Reference |
|---|---|---|---|
| Chloroalkyltriethoxysilanes | Gelation times are determined by a balance of inductive and steric effects from the chloroalkyl chain. | The electron-withdrawing nature of chlorine and the size of the alkyl group modify precursor reactivity and intermolecular forces. | iotasilane.com |
| Methyltriethoxysilane | Increases hydrophobicity and modifies pore structure in aerogels. | The non-polar methyl group replaces surface silanols and acts as a network modifier. | mdpi.com |
| Pyrene (as a probe) | Emission spectra change significantly during gelation and aging, indicating changes in local polarity and viscosity. | Pyrene fluorescence is highly sensitive to the microenvironment within the forming silica network. | huji.ac.ilhuji.ac.il |
Applications in Advanced Functional Systems
Optoelectronic Devices and Materials
The excellent photoelectric properties of pyrene (B120774) derivatives have led to their investigation in various optoelectronic applications. beilstein-journals.org Pyrene-based materials are noted for their strong emission, efficient charge carrier transport, and suitable intermolecular stacking, making them promising candidates for next-generation electronic devices. beilstein-journals.orgnih.govtubitak.gov.tr
Role as an Emitter or Charge Transport Material in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
In the realm of OLEDs and PLEDs, materials based on the pyrene core structure serve dual functions as both emitters and charge transport layers. The adaptability of the pyrene core allows for chemical modifications that can tune its electronic properties for these specific roles. tubitak.gov.tr
As an emitter, the pyrene moiety's high fluorescence efficiency is paramount. By functionalizing surfaces or polymer backbones with Silane (B1218182), chlorodimethyl[3-(1-pyrenyl)propyl]-, it is possible to create emissive layers where the pyrene units are the source of light. The emission color can be controlled, ranging from the blue-violet of the monomer to the blue-green of the excimer, depending on the concentration and spatial arrangement of the pyrene groups.
Interactive Data Table: Charge Transport Properties of Pyrene-Based Materials Note: This table presents representative data for pyrene-based columnar liquid crystals to illustrate charge transport capabilities. Values can vary based on specific molecular structure and device fabrication.
| Material Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Feature |
| Pyrene-based Liquid Crystal | ~10⁻³ - 10⁻² | ~10⁻³ - 10⁻¹ | Can act as an ambipolar transporting layer. beilstein-journals.orgnih.gov |
| Perylene-based Liquid Crystal | ~10⁻³ - 10⁻² | ~10⁻⁵ - 10⁻⁴ | Primarily a hole-transporting material. beilstein-journals.orgnih.gov |
Design of Light-Harvesting Systems and Fluorescent Concentrators
Light-harvesting systems aim to capture light energy and funnel it to a reaction center, mimicking natural photosynthesis. The strong absorption of UV-visible light and high emission quantum yield of the pyrene unit make Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- an excellent candidate for such systems. rsc.org
The design strategy involves attaching the molecule to a scaffold, such as a nanoparticle or a polymer, via the silane group. researchgate.net These pyrene-functionalized materials can absorb incident photons and then transfer the energy to an acceptor molecule through processes like Förster Resonance Energy Transfer (FRET). The ability to control the density of pyrene units on a surface allows for the tuning of its optical properties, switching between monomer and excimer emission. researchgate.net This tunability is crucial for matching the emission spectrum of the pyrene donor with the absorption spectrum of the energy acceptor, maximizing the efficiency of the light-harvesting cascade.
Chemical and Biological Sensing Platforms
The sensitivity of pyrene's fluorescence to its local environment is the cornerstone of its use in chemical and biological sensors. rsc.org Fluorescent probes are powerful tools for detecting a wide range of analytes due to their high selectivity and sensitivity. rsc.orgrsc.org
Development of Fluorescent Chemosensors and Biosensors based on Pyrene Excimer/Monomer Emission
The most powerful feature of pyrene in sensing is the dramatic difference between its monomer and excimer fluorescence. researchgate.netrsc.org The monomer emits in the 370-420 nm range, while the excimer, formed when two pyrene molecules are in close proximity (within ~10 Å), emits a broad, structureless band centered around 450-550 nm. nih.govacs.org This significant spectral shift allows for ratiometric sensing, where the ratio of excimer to monomer intensity (Iₑ/Iₘ) is measured. Ratiometric detection is highly advantageous as it is self-calibrating and can be insensitive to probe concentration, instrumental fluctuations, and photobleaching. acs.org
By tethering Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- to a flexible backbone or a surface, systems can be designed where a specific binding event with an analyte alters the conformation of the system. This change in conformation can either bring pyrene units closer together to promote excimer formation ("turn-on" sensor) or force them apart to disrupt an existing excimer state ("turn-off" sensor). nih.govrsc.org This principle has been used to develop sensors for metal ions, small molecules, and biomacromolecules like proteins and nucleic acids. nih.govrsc.orgnih.gov For instance, an aptamer-based probe for immunoglobulin E (IgE) was constructed by labeling the ends of the aptamer with pyrene; binding to IgE brought the ends close, creating a detectable excimer emission. nih.gov
Interactive Data Table: Emission Properties of Pyrene for Sensing
| Fluorescent State | Typical Emission Wavelength Range (nm) | Stokes Shift | Key Characteristics |
| Monomer | 370 - 420 | Small | Structured, sharp peaks. nih.gov |
| Excimer | 450 - 550 | Large (~140 nm) | Broad, featureless peak. nih.gov |
Design Principles for Analyte Recognition and Transduction Mechanisms
The design of a pyrene-based sensor involves two key components: a recognition unit and a signaling unit (the pyrene). rsc.org
Analyte Recognition: The recognition unit is a molecular structure designed to selectively bind the target analyte. This can be a chelating agent for a metal ion, a cavity-forming molecule like a calixarene, or a biomolecule like an antibody or aptamer. rsc.org This recognition element is covalently linked to the Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- moiety. For example, a sensor for picric acid was developed where hydrogen-bonding interactions between the probe and the analyte were the primary recognition mechanism. acs.org
Transduction Mechanisms: The transduction mechanism converts the binding event into an optical signal. For pyrene-silane based sensors, the main mechanisms are:
Conformational Change: As described above, analyte binding induces a physical rearrangement that alters the distance between two or more pyrene units, modulating the Iₑ/Iₘ ratio. nih.govrsc.org
Photoinduced Electron Transfer (PET): In some designs, the recognition unit can quench the pyrene fluorescence through PET. When the analyte binds to the recognition unit, it can disrupt the PET process, leading to a "turn-on" of fluorescence. nih.govnih.gov The fluorescence of pyrene-attached silica (B1680970) nanoparticles, for example, is quenched upon binding with Hg²⁺ ions due to PET. nih.gov
Stimuli-Responsive Materials and Smart Surfaces
Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external triggers. nih.govnih.gov Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is an ideal building block for creating smart surfaces due to the combination of the responsive pyrene fluorophore and the surface-reactive silane group. rsc.org
Silanization is a robust method for functionalizing surfaces like glass, silicon wafers, and metal oxides. ethz.chnih.gov By reacting Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- with surface hydroxyl groups, a dense and stable monolayer of pyrene units can be formed. ethz.ch The fluorescence of this surface can then report on changes in its immediate environment. For example, the Iₑ/Iₘ ratio of a pyrene-functionalized surface can be highly sensitive to the polarity of the surrounding solvent or the binding of molecules that alter the packing of the pyrene units. researchgate.net
This allows for the creation of surfaces that can sense changes in pH, temperature, or chemical composition. mdpi.com For instance, a surface could be designed to change its fluorescence properties upon the binding of a specific protein, providing a label-free detection method. The ability to create multifunctional and tunable surfaces by controlling pyrene interactions on nanoparticles has been demonstrated, enabling the development of switchable solid-state surfaces. researchgate.net
Reversible Control of Surface Properties via Pyrene-Based Interactions
The pyrene unit of the silane is a planar aromatic chromophore known for its ability to form strong π-π stacking interactions with neighboring pyrene molecules. nih.govresearchgate.net When chlorodimethyl[3-(1-pyrenyl)propyl]silane molecules are grafted onto a surface, the proximity and orientation of these pyrene groups can be controlled by external stimuli, leading to reversible changes in the surface's macroscopic properties, most notably its wettability. researchgate.netresearchgate.net
The underlying mechanism relies on the conformational state of the tethered pyrene groups. In a non-polar or "poor" solvent environment, the hydrophobic pyrene units tend to self-associate through π-π stacking to minimize contact with the solvent. This creates a densely packed, hydrophobic surface layer, resulting in a high water contact angle. Conversely, when exposed to a "good" solvent that can intercalate between the pyrene rings, or through stimuli like temperature changes, these π-π stacks can be disrupted. In this "de-stacked" state, the surface becomes less organized and potentially more hydrophilic, leading to a decrease in the water contact angle. This process is generally reversible, allowing for dynamic control over surface energy and fluid interactions. researchgate.net
Another key feature of these surfaces is their fluorescent response. Pyrene exhibits a characteristic monomer fluorescence, but when two pyrene molecules are in close proximity (within 3-4 Å), they can form an excited-state dimer, or "excimer," which emits light at a longer, red-shifted wavelength. The ratio of excimer to monomer fluorescence intensity provides a direct spectroscopic measure of the degree of pyrene stacking. A high excimer-to-monomer ratio indicates a well-stacked, hydrophobic state, while a low ratio signifies a de-stacked, less hydrophobic state.
Table 1: Stimulus-Response Behavior of Pyrene-Functionalized Surfaces
| Stimulus | Pyrene Interaction State | Surface Property | Spectroscopic Signal |
| Poor Solvent / Low Temperature | High degree of π-π stacking | Hydrophobic (High Contact Angle) | Strong Excimer Fluorescence |
| Good Solvent / High Temperature | Low degree of π-π stacking | Less Hydrophobic (Low Contact Angle) | Strong Monomer Fluorescence |
Integration into Actuators and Responsive Coatings
The ability of chlorodimethyl[3-(1-pyrenyl)propyl]silane to induce reversible conformational changes at the molecular level can be harnessed to create macroscopic effects in actuators and responsive coatings. nih.govmdpi.com
When this pyrene-functionalized silane is incorporated into a polymer matrix, either as a pendant group or as a cross-linker, the collective switching of the pyrene units between stacked and de-stacked states can generate mechanical force. For instance, a polymer film or gel containing these pyrene moieties can be made to contract when π-π stacking is induced (e.g., by changing the solvent), and to expand when the stacking is disrupted. This chemo-mechanical actuation transforms chemical energy into physical motion, a principle that can be applied to create soft actuators, artificial muscles, or microfluidic valves. tue.nl
As a component in responsive coatings, chlorodimethyl[3-(1-pyrenyl)propyl]silane imparts "smart" properties to a surface. google.com Beyond simple wettability changes, these coatings can be designed to respond to various stimuli such as light, pH, or specific analytes. For example, photo-responsive systems can be created where UV light is used to induce a chemical reaction that alters the pyrene groups or their linkers, thereby triggering a change in surface properties. rsc.org Such coatings have potential applications in areas like self-cleaning surfaces, controlled-release systems for drugs or biocides, and sensors where a change in fluorescence or wettability signals the presence of a target molecule. mdpi.com The robust covalent bond formed by the silane group ensures the durability and longevity of the coating, even with repeated cycling of the stimulus. mdpi.com
Conclusion and Future Research Directions
Summary of Key Contributions and Innovations
The primary contribution of chlorodimethyl[3-(1-pyrenyl)propyl]silane to materials science lies in its role as a versatile surface modification agent. The covalent attachment of the pyrene (B120774) unit to various substrates has been a significant innovation, enabling the development of highly sensitive fluorescent sensors and probes. These functionalized surfaces have demonstrated remarkable capabilities in detecting nitroaromatic compounds, metal ions, and other analytes through fluorescence quenching mechanisms.
Another key innovation is its application in chromatography, where it serves as a stationary phase for high-performance liquid chromatography (HPLC). The pyrene-functionalized surfaces exhibit unique separation capabilities, particularly for polycyclic aromatic hydrocarbons (PAHs) and other structurally related molecules, owing to the specific π-π stacking interactions between the pyrene group and the analytes.
Unexplored Reactivity and Synthetic Opportunities
While the reaction of the chlorosilyl group with hydroxylated surfaces is well-established, the broader reactivity of chlorodimethyl[3-(1-pyrenyl)propyl]silane remains an area ripe for investigation. Future research could explore its reactions with other nucleophiles, opening pathways to novel organosilicon compounds with tailored properties. For instance, its reaction with amines, thiols, or organometallic reagents could lead to new classes of materials with unique optical, electronic, or catalytic properties.
Furthermore, there are unexplored synthetic opportunities in modifying the pyrene moiety itself. Post-functionalization of the pyrene ring after its attachment to a surface could introduce additional functionalities, creating multifunctional surfaces with tunable properties. This could involve electrophilic substitution reactions or transition metal-catalyzed cross-coupling reactions on the pyrene core.
Synergistic Integration with Emerging Material Classes (e.g., MOFs, COFs)
The integration of chlorodimethyl[3-(1-pyrenyl)propyl]silane with emerging classes of porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) presents a promising frontier. The functionalization of the internal and external surfaces of these materials with the pyrenylpropylsilane could lead to hybrid materials with enhanced properties.
For example, the incorporation of the pyrene unit into the pores of MOFs or COFs could create highly sensitive and selective sensors, where the porous framework pre-concentrates the analyte in close proximity to the fluorescent pyrene probe. Additionally, the silane (B1218182) could be used to post-synthetically modify these frameworks, tailoring their hydrophobicity, chemical stability, and guest-binding properties. The synergy between the ordered porosity of the framework and the photophysical properties of the pyrene group could lead to novel materials for applications in gas storage, separation, and catalysis.
Advanced Methodologies for Spatiotemporal Control of Surface Functionalization
Current methods for surface functionalization with chlorodimethyl[3-(1-pyrenyl)propyl]silane typically result in a uniform distribution of the pyrene moiety across the surface. Future research should focus on developing advanced methodologies for achieving spatiotemporal control over the functionalization process.
Techniques such as photolithography, microcontact printing, and dip-pen nanolithography could be adapted to create patterned surfaces with well-defined regions of pyrene functionalization. This would enable the fabrication of microarrays for high-throughput screening and the development of "lab-on-a-chip" devices. Furthermore, the development of stimuli-responsive systems, where the attachment or detachment of the silane can be triggered by external stimuli like light or pH, would allow for dynamic control over the surface properties.
Predictive Modeling and Machine Learning Approaches for Rational Design
To accelerate the discovery and optimization of materials based on chlorodimethyl[3-(1-pyrenyl)propyl]silane, predictive modeling and machine learning approaches can be employed. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the interactions between the pyrene-functionalized surfaces and various analytes. These models can help in understanding the mechanism of fluorescence quenching and in predicting the sensitivity and selectivity of new sensor designs.
Q & A
Basic Research Questions
Q. What are the key structural features of Silane, Chlorodimethyl[3-(1-Pyrenyl)Propyl]- that influence its reactivity in surface functionalization?
- The compound comprises a pyrenyl aromatic group (for π-π interactions), a propyl linker, and a chlorodimethylsilane moiety (for covalent bonding to hydroxylated surfaces). The fluorinated chain (tridecafluorooctylthioethoxy) in related analogs ( ) enhances hydrophobicity and thermal stability. For surface applications, the silane group enables anchoring to substrates like silica or glass, while the pyrenyl group facilitates fluorescence-based tracking or non-covalent binding to carbon-based materials.
Q. What synthetic routes are recommended for preparing Silane, Chlorodimethyl[3-(1-Pyrenyl)Propyl]-?
- A plausible method involves hydrosilylation: reacting allylpyrene with chlorodimethylsilane in the presence of a platinum catalyst (e.g., Karstedt catalyst). Alternatively, nucleophilic substitution of a chloropropyl intermediate with a pyrenyl Grignard reagent could be used. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ () may improve yield for similar silane derivatives. Purification via column chromatography (hexane/ethyl acetate) and characterization by ¹H/¹³C NMR and FTIR are critical steps.
Q. How can researchers confirm the purity and structure of this compound?
- Use a combination of:
- NMR spectroscopy : ¹H NMR (pyrenyl protons at δ 7.8–8.3 ppm; propyl CH₂ at δ 1.5–2.5 ppm) and ¹⁹F NMR (if fluorinated analogs are present) ( ).
- FTIR : Si-Cl stretching (~480 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and pyrenyl C-H vibrations (~3050 cm⁻¹).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (558.901 g/mol, ).
Advanced Research Questions
Q. How does the fluorinated substituent in related analogs impact surface energy and stability in harsh environments?
- The tridecafluorooctyl chain ( ) reduces surface energy, creating superhydrophobic coatings. Researchers can quantify this via contact angle measurements (>120° for water). Fluorinated chains also improve thermal stability (TGA analysis shows decomposition >300°C) and chemical resistance. For non-fluorinated variants (e.g., pyrenyl derivatives), stability may rely on aromatic stacking, which can be tested under UV exposure or oxidative conditions.
Q. What strategies optimize covalent grafting of this silane onto nanoparticle surfaces for biosensing applications?
- Surface pre-treatment : Hydroxylate substrates (e.g., SiO₂ nanoparticles) via piranha solution to generate -OH groups.
- Grafting conditions : Use anhydrous toluene under reflux (110°C, 24h) with a catalytic amount of triethylamine to neutralize HCl byproducts.
- Validation : XPS to confirm Si-O-Si bonds (binding energy ~103 eV) and fluorescence quenching assays to monitor pyrenyl interactions with target biomolecules (e.g., DNA).
Q. How do steric effects from the pyrenyl group influence silane reactivity in crosslinking reactions?
- The bulky pyrenyl group may hinder nucleophilic attack at the silicon center. To mitigate this:
- Use polar aprotic solvents (e.g., DMF) to enhance silane electrophilicity.
- Employ microwave-assisted synthesis to accelerate reaction kinetics ( ).
- Compare reactivity with less sterically hindered analogs (e.g., pentafluorophenylpropyl silanes, ) via kinetic studies (NMR monitoring).
Q. What advanced spectroscopic techniques resolve contradictions in reported degradation pathways for similar silanes?
- Conflicting data on thermal decomposition (e.g., radical vs. ionic mechanisms) can be addressed using:
- TGA-FTIR : Identify gaseous byproducts (e.g., HCl, CO₂).
- Solid-state NMR : Track silicon coordination changes during degradation.
- In situ Raman spectroscopy : Monitor Si-Cl bond cleavage under controlled temperatures ( ).
Methodological Guidance
Designing experiments to study interfacial interactions between pyrenyl-silanes and graphene oxide (GO):
- Step 1 : Functionalize GO with the silane via sonication in THF.
- Step 2 : Use AFM to measure adhesion forces between silane-GO and a pyrenyl-modified AFM tip.
- Step 3 : Conduct fluorescence resonance energy transfer (FRET) assays to probe π-π stacking efficiency (quenching of pyrene emission at 376 nm upon GO binding).
Analyzing contradictory data on hydrolytic stability in aqueous vs. non-aqueous media:
- Hypothesis : Hydrolysis rates depend on water accessibility to the Si-Cl bond.
- Method : Perform kinetic studies in D₂O/CD₃CN mixtures, tracking Si-Cl hydrolysis via ²⁹Si NMR. Compare with computational models (DFT calculations of transition states).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
